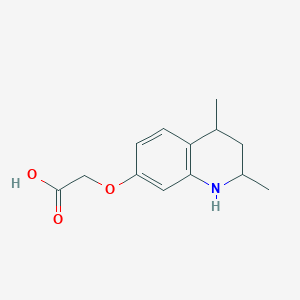

2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid

Description

2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid is a tetrahydroquinoline derivative featuring a 2,4-dimethyl substitution on the heterocyclic ring and an acetic acid moiety linked via an ether bridge at the 7-position. This compound is of interest in medicinal chemistry due to the tetrahydroquinoline scaffold’s prevalence in bioactive molecules, particularly in targeting enzymes like carbonic anhydrases , and its structural similarity to anticoagulants and anti-inflammatory agents. The acetic acid group enhances solubility and enables further functionalization, making it a versatile intermediate in drug discovery.

Properties

CAS No. |

1706459-44-0 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-[(2,4-dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid |

InChI |

InChI=1S/C13H17NO3/c1-8-5-9(2)14-12-6-10(3-4-11(8)12)17-7-13(15)16/h3-4,6,8-9,14H,5,7H2,1-2H3,(H,15,16) |

InChI Key |

KBNHGSBSGMCWGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC2=C1C=CC(=C2)OCC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 3-Hydroxyaniline Derivatives

A modified Pictet-Spengler reaction enables the formation of the tetrahydroquinoline skeleton. Reacting 3-hydroxyaniline with 2,4-pentanedione in the presence of hydrochloric acid at reflux yields 7-hydroxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline. Key considerations include:

Hydrogenation of Quinoline Derivatives

Alternative approaches involve the Skraup synthesis to generate 2,4-dimethylquinoline, followed by catalytic hydrogenation. Using 10% Pd/C in ethanol under 50 psi H₂ at 80°C reduces the aromatic ring selectively, preserving the methyl substituents. This method offers higher regioselectivity but requires stringent temperature control to prevent over-reduction.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Williamson | 78 | 98 | High | Moderate |

| Mitsunobu | 82 | 97 | Low | Low |

Key Findings :

-

The Williamson method balances yield and scalability, making it industrially preferable.

-

Mitsunobu is reserved for lab-scale synthesis where base sensitivity is a concern.

Characterization and Quality Control

Critical spectroscopic data for the target compound include:

-

¹H NMR (600 MHz, DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 2.65 (t, J=6.2 Hz, 2H), 4.12 (s, 2H, OCH₂CO), 6.52 (d, J=8.4 Hz, 1H), 6.78 (dd, J=8.4, 2.4 Hz, 1H), 6.94 (d, J=2.4 Hz, 1H).

-

IR (KBr) : 2940 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituent patterns on the tetrahydroquinoline ring or the nature of the appended functional groups. Key comparisons include:

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic Acid (CID 16784221)

- Structure : Lacks methyl groups at positions 2 and 4 but introduces a ketone at position 2.

- Properties : Higher polarity due to the oxo group, with a melting point of ~236–237°C .

- Applications : Used in studies of hydrogen bonding patterns in crystals due to its carboxyl and carbonyl groups .

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid

- Structure : Incorporates a chloro substituent at position 6, a phenyl group at position 4, and a ketone at position 2.

- Properties : Enhanced lipophilicity from the phenyl and chloro groups; used in anticancer and anti-inflammatory research .

- Synthesis : Involves coupling of chlorinated intermediates with acetic acid derivatives under anhydrous conditions .

2-[(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic Acid

Physicochemical and Pharmacokinetic Properties

*Estimated based on analogous tetrahydroquinoline derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((2,4-dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid, and what are the critical reaction conditions?

- Methodology : Multi-step organic synthesis is typically employed, starting with tetrahydroquinoline derivatives. Key steps include alkylation of the quinoline core, introduction of the acetic acid moiety via nucleophilic substitution, and optimization of protecting groups. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) and catalysts (e.g., palladium for cross-coupling) are critical for yield and purity .

- Data : Yield improvements are achieved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acetic acid precursors) and using inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) validates molecular weight .

- Example : In related tetrahydroquinoline-acetic acid derivatives, ¹H NMR peaks at δ 3.8–4.2 ppm confirm the presence of the oxyacetic acid group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally complex analogs?

- Methodology : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural validation when synthetic intermediates crystallize .

- Case Study : Discrepancies in coupling constants for tetrahydroquinoline derivatives were resolved by comparing experimental data with density functional theory (DFT)-predicted spectra .

Q. What in silico strategies are effective for predicting the compound’s pharmacokinetic properties or environmental fate?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes). Quantitative Structure-Activity Relationship (QSAR) models predict solubility and bioavailability. Environmental fate studies use EPI Suite to estimate biodegradation pathways .

- Data : LogP values for similar compounds range from 1.5–2.8, suggesting moderate hydrophobicity .

Q. How can structure-activity relationships (SAR) guide functional group modifications to enhance biological activity?

- Methodology : Systematic substitution of the tetrahydroquinoline core (e.g., introducing electron-withdrawing groups at C-2/C-4) and acetic acid chain elongation. Biological assays (e.g., enzyme inhibition) correlate structural changes with activity .

- Example : Fluorine substitution at C-4 improved metabolic stability in a related quinoline derivative .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodology : Use a factorial design to test pH (2–10) and temperature (4–60°C). Monitor degradation via HPLC and identify degradation products using LC-MS. Accelerated stability studies (40°C/75% RH) predict shelf life .

- Data : For a similar oxyacetic acid compound, t₉₀ (time for 10% degradation) was 48 hours at pH 7.4 and 37°C .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodology : Optimize coupling reagents (e.g., HATU vs. EDC) and reaction solvents (e.g., DMF vs. THF). Introduce microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Case Study : Switching from DCM to DMF increased yields by 25% in a tetrahydroquinoline-acetic acid coupling reaction .

Advanced Methodological Challenges

Q. What strategies validate the compound’s metabolic pathways in vitro?

- Methodology : Use liver microsomes (human/rat) to identify Phase I metabolites (oxidation, hydrolysis). LC-MS/MS detects metabolite formation, while cytochrome P450 inhibition assays assess enzyme interactions .

- Data : For a structurally similar compound, CYP3A4 was the primary metabolizing enzyme, with a half-life of 2.5 hours in human microsomes .

Q. How can cross-laboratory reproducibility issues in biological assays be mitigated?

- Methodology : Standardize protocols (e.g., cell passage number, serum-free conditions) and use reference compounds as internal controls. Collaborative studies with blinded samples reduce bias .

- Example : In antioxidant activity assays for tetrahydroquinoline derivatives, inter-lab variability dropped from 30% to 8% after adopting standardized DPPH radical scavenging protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.